Imidazo[1,2-a]pyridin-7-ol hydrochloride
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Overview
Description
Imidazo[1,2-a]pyridin-7-ol hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics and biological activities . This compound, in particular, has shown potential in various scientific research fields, including chemistry, biology, and medicine.
Scientific Research Applications
Imidazo[1,2-a]pyridin-7-ol hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-7-ol hydrochloride is a part of the imidazo[1,2-a]pyridines class of compounds . These compounds are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
The mode of action of this compound involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold . This functionalization is achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways.
Result of Action
The functionalization of the imidazo[1,2-a]pyridine scaffold is known to be an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives , which suggests that the compound may have significant effects at the molecular and cellular levels.
Safety and Hazards
The safety information for Imidazo[1,2-a]pyridin-7-ol hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a promising area of research .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridin-7-ol hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor for certain enzymes, thereby modulating their activity. For instance, it can inhibit kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, this compound has been found to interact with GABA and benzodiazepine receptors, influencing neurotransmission and exhibiting potential therapeutic effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins that are critical for cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. In in vitro and in vivo studies, this compound has shown sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.
Preparation Methods
The synthesis of imidazo[1,2-a]pyridin-7-ol hydrochloride can be achieved through several synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a molecule, often catalyzed by transition metals.
Tandem Reactions: These involve multiple sequential reactions that occur in a single reaction vessel without the need to isolate intermediates.
Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridin-7-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of imidazo[1,2-a]pyridin-7-one .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridin-7-ol hydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound shares a similar core structure but lacks the hydroxyl group at the 7-position.
Imidazo[1,2-a]pyrimidine: This compound has a similar fused ring structure but contains a nitrogen atom in place of one of the carbon atoms in the pyridine ring.
Imidazo[1,5-a]pyridine: This compound has a different ring fusion pattern but shares similar biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1H-imidazo[1,2-a]pyridin-7-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-1-3-9-4-2-8-7(9)5-6;/h1-5,8H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGBQPXCYWEIEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CNC2=CC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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